molecular formula C12H17ClN2O2S B492554 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine CAS No. 667912-05-2

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

Cat. No. B492554
CAS RN: 667912-05-2
M. Wt: 288.79g/mol
InChI Key: IYTBOAYXBNECFR-UHFFFAOYSA-N
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Description

The compound “1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine” is a complex organic molecule that contains a piperazine ring, a common feature in many pharmaceuticals and other biologically active compounds . The piperazine ring is substituted with an ethyl group at the 4-position and a (3-chlorophenyl)sulfonyl group at the 1-position.


Chemical Reactions Analysis

Piperazine derivatives, including this compound, can undergo a variety of chemical reactions, particularly at the nitrogen atoms. They can act as bases, forming salts with acids, and can also undergo various substitution reactions .

Mechanism of Action

The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes. For example, the inhibition of carbonic anhydrase II may lead to a decrease in the production of bicarbonate ions, which can have a therapeutic effect in conditions such as glaucoma. Similarly, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects in neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been found to decrease the levels of malondialdehyde, a marker of oxidative stress, in the brain. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons. These effects suggest that this compound may have a neuroprotective effect and could be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine is its high purity, which allows for accurate and reproducible experiments. Additionally, its inhibitory activity against various enzymes makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine. One area of interest is its potential as a drug for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the synthesis of new derivatives of this compound may lead to compounds with improved properties for use in scientific research and drug discovery.

Synthesis Methods

The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine can be achieved through the reaction of 3-chlorobenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a purity of 95%.

Scientific Research Applications

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. Additionally, this compound has been shown to possess anticonvulsant, anxiolytic, and antidepressant activities. These properties make this compound a promising candidate for the development of drugs for various neurological disorders.

properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTBOAYXBNECFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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